molecular formula C14H12F3N5 B4523348 N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4523348
M. Wt: 307.27 g/mol
InChI Key: UWKUCYOKXDKILL-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C14H12F3N5 and its molecular weight is 307.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.10447989 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic chemistry, the synthesis and functionalization of triazolopyridazine derivatives have been a subject of interest. For instance, the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates the utility of triazolopyridazine derivatives in constructing complex heterocyclic systems. This novel strategy enables the convenient formation of a 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, showcasing a short reaction time and high yields (Zisheng Zheng et al., 2014).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of triazolopyridazine have shown promise in various therapeutic areas. For instance, the synthesis and evaluation of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity highlight the potential of this scaffold in the development of new antiepileptic drugs. Several compounds exhibited potent activity against maximal electroshock-induced seizures in rats, indicating the bioisosteric similarity of the 1,2,4-triazolo[4,3-a]pyrazine ring system to the purine ring for anticonvulsant activity (J. L. Kelley et al., 1995).

Moreover, the development of inhibitors targeting eosinophil infiltration with antihistaminic activity further exemplifies the versatility of triazolopyridazine derivatives. Compounds featuring the fused pyridazine structure were found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, presenting a novel approach to treating conditions such as atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).

Future Directions

Remember to consult primary literature and databases for detailed information. 📚🔬 .

Properties

IUPAC Name

N-(2-phenylethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5/c15-14(16,17)13-20-19-12-7-6-11(21-22(12)13)18-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKUCYOKXDKILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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